molecular formula C27H34ClN3O2 B11217870 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole

Cat. No.: B11217870
M. Wt: 468.0 g/mol
InChI Key: HMYKRUAWIZQTCP-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both oxazole and oxadiazole rings, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is obtained by coupling the oxazole and oxadiazole intermediates through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of both oxazole and oxadiazole rings is known to enhance biological activity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Similar in structure but lacks the oxazole ring.

    2-Chlorophenyl-1,2-oxazole: Contains the oxazole ring but not the oxadiazole ring.

    4-Propyl-1,1’-bi(cyclohexyl): Shares the cyclohexyl structure but lacks the heterocyclic rings.

Uniqueness

The uniqueness of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole lies in its combination of oxazole and oxadiazole rings, along with the chlorophenyl and propyl-cyclohexyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H34ClN3O2

Molecular Weight

468.0 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole

InChI

InChI=1S/C27H34ClN3O2/c1-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)26-29-27(33-31-26)24-17(2)32-30-25(24)22-7-4-5-8-23(22)28/h4-5,7-8,18-21H,3,6,9-16H2,1-2H3

InChI Key

HMYKRUAWIZQTCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=C(ON=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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